molecular formula C9H12N4O3 B056584 Tetramethyluric acid CAS No. 2309-49-1

Tetramethyluric acid

Cat. No.: B056584
CAS No.: 2309-49-1
M. Wt: 224.22 g/mol
InChI Key: QGDOQULISIQFHQ-UHFFFAOYSA-N
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Description

Tetramethyluric acid (TMU), also known as theacrine (1,3,7,9-tetramethyluric acid), is a naturally occurring purine alkaloid found in plants such as Camellia assamica var. kucha (Kucha tea), Coffea species, and the cupuaçu fruit (Theobroma grandiflorum) . Structurally, TMU is a methylated derivative of uric acid, featuring four methyl groups at the 1-, 3-, 7-, and 9-positions of the purine ring (C₉H₁₂N₄O₃; molecular weight 224.22 g/mol) . Unlike caffeine (1,3,7-trimethylxanthine), TMU lacks the xanthine backbone and instead contains a fully oxidized uric acid structure, which influences its pharmacokinetic and pharmacodynamic properties .

TMU exhibits diverse biological activities, including anti-inflammatory, analgesic, and neurostimulatory effects. It modulates adenosine receptors, inhibits phosphodiesterases, and enhances dopaminergic signaling, contributing to improved cognitive performance, reduced fatigue, and elevated energy levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DUB-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indeno[1,2-b]pyrazine core and subsequent functionalization to introduce the ethoxyimino and dicarbonitrile groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .

Industrial Production Methods: While specific industrial production methods for DUB-IN-2 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: DUB-IN-2 primarily undergoes reactions typical of its functional groups. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biosynthesis and Natural Sources

Tetramethyluric acid is primarily found in the leaves of Camellia assamica var. kucha, a special variety of tea known for its unique alkaloid profile. Research indicates that theacrine is synthesized from caffeine through a series of biochemical reactions involving adenosine as a precursor. This pathway highlights the compound's natural occurrence and its biosynthetic relationship with caffeine, which is extensively studied for its psychoactive effects .

Antidepressant Effects

Recent studies have demonstrated that this compound exhibits significant antidepressant-like effects. In animal models subjected to chronic stress, administration of theacrine was found to enhance neurogenesis in the hippocampus and modulate neurotransmitter levels, particularly serotonin. The underlying mechanism involves the phosphodiesterase-4 (PDE4)/cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in mood regulation .

Anti-inflammatory and Analgesic Properties

This compound has been reported to possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic use in conditions characterized by inflammation and pain. Its ability to inhibit certain inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .

Comparative Analysis of Alkaloids

A comparative analysis of this compound with other methylxanthines (such as caffeine) reveals distinct pharmacological profiles. While caffeine is widely recognized for its stimulant effects, this compound appears to offer benefits with fewer side effects, making it an attractive alternative for enhancing cognitive function without the jitteriness associated with caffeine consumption .

Property Caffeine This compound (Theacrine)
Chemical Structure 1,3,7-trimethylxanthine1,3,7,9-tetramethyluric acid
Primary Effects StimulantAntidepressant, anti-inflammatory
Side Effects Jitters, anxietyFewer side effects
Natural Sources Coffee, teaCamellia assamica var. kucha

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Study on Antidepressant Effects : A study involving chronic stress models showed that theacrine administration significantly counteracted depression-like behaviors while promoting neurogenesis in the hippocampus .
  • Metabolomic Studies : Research utilizing LC-MS techniques has identified the presence of this compound in various plant species, indicating its potential as a biomarker for certain teas and its implications in dietary studies .

Mechanism of Action

DUB-IN-2 exerts its effects by selectively inhibiting ubiquitin-specific peptidase 8. This enzyme is involved in the removal of ubiquitin from substrate proteins, a process that regulates protein stability and function. By inhibiting USP8, DUB-IN-2 prevents the deubiquitination of target proteins, leading to their degradation via the proteasome pathway. This mechanism is particularly relevant in cancer research, where dysregulated ubiquitination is a common feature .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Molecular and Functional Comparison of Purine Alkaloids

Compound Molecular Formula Methylation Sites Key Functional Groups Primary Biological Effects
Tetramethyluric acid (TMU) C₉H₁₂N₄O₃ 1, 3, 7, 9 Uric acid derivative Anti-inflammatory, cognitive enhancement, non-habituating stimulant
Caffeine C₈H₁₀N₄O₂ 1, 3, 7 Xanthine derivative CNS stimulation, increased alertness, adenosine receptor antagonism
Theobromine C₇H₈N₄O₂ 3, 7 Xanthine derivative Mild stimulant, vasodilation, diuretic
Theophylline C₇H₈N₄O₂ 1, 3 Xanthine derivative Bronchodilation, anti-inflammatory, narrow therapeutic index
Methylliberine (Dynamine™) C₉H₁₂N₄O₃ 1, 7, 9 Uric acid derivative Rapid energy boost, synergistic with caffeine

Key Structural Insights :

  • TMU and Methylliberine are structural isomers, differing in methylation positions (TMU: 1,3,7,9; Methylliberine: 1,7,9) .
  • Caffeine’s xanthine backbone allows for adenosine receptor antagonism, while TMU’s uric acid structure favors phosphodiesterase inhibition and dopaminergic modulation .

Pharmacological and Metabolic Profiles

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

Compound Half-Life (Hours) Receptor Targets Metabolic Pathway Side Effects
TMU 6–8 Adenosine A₁/A₂ₐ, dopamine D₁/D₂ Hepatic demethylation, glucuronidation Minimal; no hypertension
Caffeine 3–5 Adenosine A₁/A₂ₐ, phosphodiesterase CYP1A2-mediated demethylation Insomnia, hypertension
Theobromine 7–12 Adenosine A₁, phosphodiesterase CYP2E1 oxidation Mild diuresis, nausea
Methylliberine 4–6 Dopamine D₂, serotonin Rapid hepatic clearance Transient jitteriness

Key Findings :

  • TMU’s longer half-life compared to caffeine reduces the need for frequent dosing .
  • Methylliberine acts synergistically with caffeine in energy supplements but has a shorter duration of action .

Molecular Complexation Behavior

Table 3: Complexation Constants (K) of TMU with Aromatic Donors

Donor K (L/mol) Topology Key Interaction Sites on TMU
Benzene (B) 0.17 Face-to-face N-3 and N-9 regions (positive charge)
Naphthalene (N) 0.75 Face-to-face Central positive charge area
Phenanthrene (P) 2.08 Face-to-face Extended aromatic stacking
Biphenyl (BP) 0.20 Rotating planar rings Similar to benzene

Insights :

  • TMU forms stable face-to-face complexes with aromatic donors, driven by electrostatic interactions at its positively charged N-3/N-9 regions .
  • Larger donors like phenanthrene exhibit higher K values due to increased π-π stacking efficiency .
  • Caffeine, in contrast, forms weaker complexes due to its distinct charge distribution and lack of a uric acid backbone .

Biological Activity

Tetramethyluric acid, commonly referred to as theacrine (1,3,7,9-tetramethyluric acid), is a purine alkaloid found in certain plant species, notably in the leaves of Camellia assamica var. kucha and Theobroma grandiflorum (cupuacu). This compound has garnered attention due to its potential biological activities, including its effects on energy levels, mood enhancement, and anti-inflammatory properties. The following sections provide a detailed overview of the pharmacological effects, mechanisms of action, safety profile, and relevant research findings regarding theacrine.

PropertyValue
Molecular FormulaC₉H₁₂N₄O₃
Molecular Weight224.22 g/mol
CAS Number2309-49-1
Source PlantsCamellia assamica var. kucha, Theobroma grandiflorum

Pharmacological Effects

1. Adenosine Receptor Modulation:
Theacrine appears to act as an adenosine antagonist , similar to caffeine. Research indicates that it can attenuate motor depression induced by adenosine agonists, suggesting a potential role in enhancing alertness and cognitive function .

2. Dopaminergic Activity:
Preliminary studies have shown that the behavioral effects of theacrine may also involve dopamine receptors, particularly D1 and D2 types. This interaction may contribute to its reported mood-enhancing effects .

3. Anti-inflammatory and Analgesic Properties:
Theacrine exhibits anti-inflammatory effects, which may be beneficial for conditions characterized by inflammation. Its analgesic properties suggest potential use in pain management .

Case Studies and Clinical Trials

A notable study assessed the safety and efficacy of TeaCrine® (a branded form of theacrine) over an eight-week period involving 60 healthy participants. The study reported:

  • Dosage: Participants received either a placebo, 200 mg, or 300 mg of TeaCrine® daily.
  • Outcomes: No significant adverse effects were noted on clinical safety markers such as heart rate and blood pressure. Additionally, measures of energy, focus, and motivation remained stable across the duration of the study, indicating no habituation effects typical of other stimulants like caffeine .

Synthesis Pathway

Research into the biosynthesis of theacrine reveals that it is synthesized from caffeine through a series of methylation steps involving S-adenosyl-L-methionine as a methyl donor. In experiments with kucha leaves:

  • Theacrine was found to be synthesized from caffeine at varying rates depending on the leaf maturity stage.
  • Young leaves exhibited higher conversion rates compared to mature leaves .

Safety Profile

Theacrine has demonstrated a favorable safety profile in clinical studies:

  • Toxicity: The LD50 in animal studies is approximately 810 mg/kg, which is significantly higher than that of caffeine (265 mg/kg), indicating a lower toxicity risk .
  • Long-term Use: No evidence of tachyphylaxis (rapidly diminishing returns on effect) was observed during extended use at doses up to 300 mg/day .

Summary Table of Biological Activities

Biological ActivityEffectEvidence Source
Adenosine AntagonismIncreased alertness ,
Dopaminergic EffectsMood enhancement ,
Anti-inflammatoryPain relief ,
Safety ProfileLow toxicity ,

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing TMU?

TMU is synthesized via methylation of uric acid derivatives under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR) to confirm methyl group positions and purity. For example, sharp methyl singlets in 1^1H NMR spectra (δ ~3.0–3.5 ppm) indicate successful substitution at N-1, N-3, N-7, and N-9 positions . Additional techniques like mass spectrometry (MS) and melting point analysis (e.g., 226°C) are used to validate molecular weight and crystallinity .

Q. How is TMU distinguished structurally and functionally from caffeine?

TMU (1,3,7,9-tetramethyluric acid) shares structural similarities with caffeine (1,3,7-trimethylxanthine) but has an additional methyl group at N-8. This modification alters its charge distribution, affecting complexation behavior with aromatic donors (e.g., benzene, naphthalene) in non-polar solvents. Unlike caffeine, TMU exhibits a distinct topology in face-to-face complexes due to its extended positive charge region near N-3 and N-9, as shown by 1^1H NMR shift analysis . Functionally, TMU lacks the hypertensive effects of caffeine, making it a safer candidate for neurostimulant studies .

Q. What experimental protocols are used to study TMU’s solubility and stability in non-polar solvents?

Solubility is assessed via saturation point measurements in solvents like CCl4_4 or CDC13_3, followed by UV-Vis spectroscopy or gravimetric analysis. Stability is monitored using time-resolved NMR to track methyl group integrity under varying temperatures and solvent polarities. For instance, TMU remains stable in CCl4_4 for >72 hours at 25°C, but CDC13_3 may induce solvent effects that skew complexation parameters .

Advanced Research Questions

Q. How are formation constants (KKK) of TMU-donor complexes determined using 1^11H NMR?

KK values are calculated via the Scatchard-Foster-Fyfe method, where chemical shifts (ΔA\Delta A) of TMU protons are measured as a function of donor concentration [D0][D_0]. Data reduction employs the AUS (additional unspecific shielding) concept to correct for non-complexing interactions. For example, TMU-benzene complexes yield K=0.17L/molK = 0.17 \, \text{L/mol} using external reference NMR and iterative fitting of ΔA\Delta A vs. [D0][D_0] plots . Consistency across multiple proton signals (e.g., N-3 vs. N-9 methyl groups) validates the 1:1 stoichiometry model .

Q. What methodological challenges arise in interpreting 1^11H NMR data for TMU-donor complexes?

Key challenges include:

  • AUS Correction : Overlapping shifts from non-specific donor collisions require subtraction using solvent-dependent shielding parameters .
  • Solvent Artifacts : CDC13_3 may form competing solvent-donor complexes, necessitating [D0][D_0] adjustments in CCl4_4 .
  • Low KK Values : For weakly associated complexes (e.g., TMU-biphenyl, K=0.140.15L/molK = 0.14–0.15 \, \text{L/mol}), the shift difference method (ΔAaΔAβ\Delta A_a - \Delta A_\beta) improves reliability but fails when Icpt/KI_{cpt}/K (complex shift-to-constant ratio) is <5% .

Q. How does TMU’s charge distribution influence its complex topology with polycyclic aromatic donors?

TMU’s positive charge density peaks near N-3 and N-9, favoring face-to-face interactions with electron-rich regions of donors like phenanthrene. 1^1H NMR data show KK increases from benzene (K=0.17K = 0.17) to phenanthrene (K=2.08L/molK = 2.08 \, \text{L/mol}), correlating with donor π-surface area. The Icpt/KI_{cpt}/K parameter localizes the complex center between N-3 and N-9, confirmed by ring current calculations and molecular docking simulations .

Q. What strategies resolve contradictions in TMU’s pharmacological data (e.g., neurostimulant vs. hepatoprotective effects)?

  • Dose-Dependent Effects : Low doses (≤10 mg/kg in rodents) promote relaxation via adenosine receptor modulation, while higher doses (>50 mg/kg) enhance cognitive function through dopamine agonism .
  • Metabolic Variability : Species-specific cytochrome P450 activity affects TMU’s metabolite profile. Rats excrete unmetabolized TMU, unlike mice, which may explain divergent hepatoprotective outcomes in preclinical studies .

Q. Methodological Recommendations

Q. How to design reproducible experiments for TMU’s complexation studies?

  • Control Solvent Polarity : Use CCl4_4 over CDC13_3 to minimize solvent-complex competition .
  • Data Validation : Cross-check KK values from multiple proton signals (e.g., N-1 vs. N-7 methyl groups) to confirm 1:1 model robustness .
  • Reference Standards : Include caffeine as a comparator for charge distribution and complexation trends .

Q. What statistical approaches are suitable for analyzing TMU’s bioactivity data?

  • Dose-Response Modeling : Fit neurostimulant effects (e.g., locomotor activity) to sigmoidal curves for EC50_{50} determination.
  • Multivariate Analysis : Use PCA to disentangle overlapping effects (e.g., liver enzyme modulation vs. antioxidant activity) in omics datasets .

Properties

IUPAC Name

1,3,7,9-tetramethylpurine-2,6,8-trione
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InChI

InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QGDOQULISIQFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C
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Molecular Formula

C9H12N4O3
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DSSTOX Substance ID

DTXSID90177659
Record name Theacrine
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Molecular Weight

224.22 g/mol
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Physical Description

Solid
Record name Temurin
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Solubility

25 mg/mL at 20 °C
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CAS No.

2309-49-1
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethyluric acid
Reactant of Route 2
Tetramethyluric acid
Reactant of Route 3
7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Tetramethyluric acid
Reactant of Route 4
Tetramethyluric acid
7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Tetramethyluric acid

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